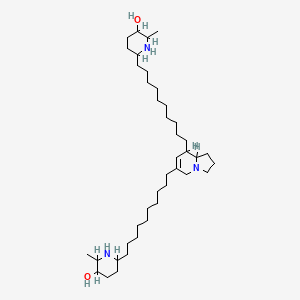

6-(10-{8-[10-(5-hydroxy-6-methylpiperidin-2-yl)decyl]-1,2,3,5,8,8a-hexahydroindolizin-6-yl}decyl)-2-methylpiperidin-3-ol is a natural product found in Prosopis glandulosa and Prosopis flexuosa with data available.

Julifloricine

CAS No.: 76202-00-1

Cat. No.: VC13835583

Molecular Formula: C40H75N3O2

Molecular Weight: 630.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76202-00-1 |

|---|---|

| Molecular Formula | C40H75N3O2 |

| Molecular Weight | 630.0 g/mol |

| IUPAC Name | 6-[10-[6-[10-(5-hydroxy-6-methylpiperidin-2-yl)decyl]-1,2,3,5,8,8a-hexahydroindolizin-8-yl]decyl]-2-methylpiperidin-3-ol |

| Standard InChI | InChI=1S/C40H75N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30,32-33,35-42,44-45H,3-29,31H2,1-2H3 |

| Standard InChI Key | JOTBJXJGDRSICD-UHFFFAOYSA-N |

| SMILES | CC1C(CCC(N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCCC4CCC(C(N4)C)O)O |

| Canonical SMILES | CC1C(CCC(N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCCC4CCC(C(N4)C)O)O |

Introduction

Chemical Identity and Structural Characteristics

Julifloricine (C₃₉H₆₅N₃O₂) belongs to the indolizidine alkaloid family, characterized by a fused bicyclic framework comprising a six-membered piperidine ring and a five-membered pyrrolidine moiety . The compound’s stereochemistry includes multiple chiral centers, with hydroxyl and methyl substituents critical to its bioactivity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its molecular architecture, which features a 6,8-dialkylated indolizidine core linked to long-chain aliphatic groups .

Structural Comparison with Related Alkaloids

Julifloricine shares structural homology with other Prosopis-derived indolizidines, such as juliprosopine and juliprosine, though key differences exist. For instance, juliprosopine (C₄₀H₇₅N₃O₂) contains additional methyl and hydroxyl groups at positions C-2 and C-3, respectively, which moderately alter its antimicrobial potency . These structural nuances underscore the importance of side-chain modifications in modulating biological activity.

Natural Sources and Extraction Methods

Julifloricine is predominantly isolated from the leaves and pods of Prosopis juliflora, a leguminous plant native to arid regions. Ethanol extraction followed by acid-base fractionation yields an alkaloid-enriched fraction, which is further purified using chromatographic techniques such as centrifugal partition chromatography (CPTLC) . Regional variations in alkaloid profiles have been observed; for example, P. glandulosa from Texas produces juliprosine as the major component, whereas Nevadan specimens yield juliprosopine derivatives .

Pharmacological Activities

Antimicrobial Efficacy

Julifloricine exhibits broad-spectrum activity against Gram-positive bacteria, with MICs ranging from 1–5 μg/mL (Table 1) . Notably, it outperforms benzyl penicillin and gentamicin against Staphylococcus aureus and Streptococcus pyogenes, suggesting a unique mechanism of action.

Table 1: Minimal Inhibitory Concentrations (MICs) of Julifloricine Against Select Pathogens

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Streptococcus pyogenes | 1 |

| Corynebacterium diphtheriae | 5 |

| Candida tropicalis | 10 |

In contrast, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli show resistance, likely due to impermeable outer membranes . Against fungal pathogens, julifloricine demonstrates moderate activity against Candida tropicalis (MIC = 10 μg/mL) but is ineffective against dermatophytes like Trichophyton rubrum .

Antiparasitic and Antiviral Activity

While julifloricine lacks antiviral activity against herpes simplex and Newcastle disease virus, preliminary studies suggest weak antileishmanial effects. In macrophage cultures infected with Leishmania donovani, tertiary indolizidines like julifloricine exhibit IC₅₀ values of 0.8–1.7 μg/mL, though quaternary analogs show reduced potency .

Mechanisms of Action

Julifloricine disrupts microbial cell membranes via electrostatic interactions with phospholipid headgroups, leading to ion leakage and cell death. Molecular docking studies propose affinity for bacterial penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . Its selectivity for Gram-positive organisms may stem from enhanced diffusion through porous peptidoglycan layers compared to the lipopolysaccharide-rich membranes of Gram-negative species.

Toxicological Profile

Acute toxicity studies in mice reveal no mortality at doses up to 1,000 μg/25 g body weight, indicating a high therapeutic index . Chronic toxicity data remain limited, necessitating further investigation into long-term safety.

Comparative Analysis with Synthetic Antimicrobials

“Julifloricine’s targeted activity against drug-resistant Staphylococci offers a paradigm shift in natural product antibiotic discovery.” — Adapted from .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume